molecular formula C9H12N4O3 B6088972 2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B6088972
M. Wt: 224.22 g/mol
InChI Key: YDFJXZWFIWCMBB-UHFFFAOYSA-N
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Description

2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amine with a 1,4-dihalobutane.

    Coupling Reaction: Finally, the pyrazole and pyrrolidine rings are coupled through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: 2-(3-AMINO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the nitro group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the activity of target proteins. The pyrazole and pyrrolidine rings can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-AMINO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE: Similar structure but with an amino group instead of a nitro group.

    2-(3-CHLORO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various redox reactions, making the compound versatile in different chemical and biological contexts.

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c14-9(11-4-1-2-5-11)7-12-6-3-8(10-12)13(15)16/h3,6H,1-2,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFJXZWFIWCMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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